Cas no 68109-89-7 (methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate)

methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate structure
68109-89-7 structure
Product Name:methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
Numero CAS:68109-89-7
MF:C12H14N2O4
MW:250.250563144684
CID:1724069
PubChem ID:771483
Update Time:2025-04-21

methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
    • 3-(2-Dimethylamino-vinyl)-2-nitro-benzoic acid methyl ester
    • Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester
    • benzoic acid, 3-[(E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
    • Methyl 3-[(E)-2-(dimethylamino)vinyl]-2-nitrobenzoate
    • 3-[(E)-2-(Dimethylamino)ethenyl]-2-nitrobenzoic acid methyl ester
    • CCG-7415
    • methyl 3-[2-(E)-(dimethylamino)ethenyl]-2-nitro-benzoate
    • METHYL 3-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-2-NITROBENZOATE
    • SCHEMBL3781857
    • Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
    • DB-198542
    • Methyl 3-(2-(dimethylamino)vinyl)-2-nitrobenzoate
    • AKOS001586609
    • SR-01000389763
    • 68109-89-7
    • SR-01000389763-1
    • BIM-0019441.P001
    • Methyl 3-[2-(E)-(dimethylamino)ethenyl]-2-nitrobenzoate
    • DTXSID20887158
    • trans-3-(beta-Dimethylaminovinyl)-2-nitrobenzoic acid, methyl ester
    • Inchi: 1S/C12H14N2O4/c1-13(2)8-7-9-5-4-6-10(12(15)18-3)11(9)14(16)17/h4-8H,1-3H3/b8-7+
    • Chiave InChI: PPCHVJGFXSDKDO-BQYQJAHWSA-N
    • Sorrisi: O(C)C(C1=CC=CC(/C=C/N(C)C)=C1[N+](=O)[O-])=O

Proprietà calcolate

  • Massa esatta: 250.09500
  • Massa monoisotopica: 250.09535693g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 336
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 75.4Ų

Proprietà sperimentali

  • PSA: 75.36000
  • LogP: 2.43690
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD